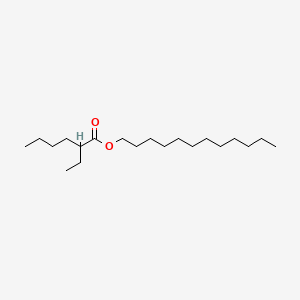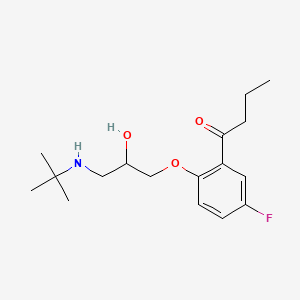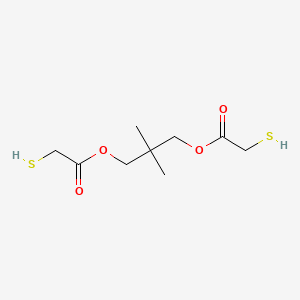
lithium;2-amino-1,3-benzothiazole-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of lithium;2-amino-1,3-benzothiazole-6-sulfonate involves the use of recombinant DNA technology to produce the monoclonal antibody in mammalian cell cultures. The process includes the following steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.
Purification: The antibody is purified using affinity chromatography and other purification techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
lithium;2-amino-1,3-benzothiazole-6-sulfonate primarily undergoes biochemical interactions rather than traditional chemical reactions. It binds specifically to the CD38 antigen on the surface of malignant cells, leading to:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to destroy the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of the target cells
Aplicaciones Científicas De Investigación
lithium;2-amino-1,3-benzothiazole-6-sulfonate has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the interactions between antibodies and antigens.
Biology: Employed in research on immune responses and cell signaling pathways.
Medicine: Investigated for its potential therapeutic use in treating multiple myeloma and other CD38-expressing malignancies.
Industry: Utilized in the development of diagnostic assays and therapeutic antibodies
Mecanismo De Acción
lithium;2-amino-1,3-benzothiazole-6-sulfonate exerts its effects by binding to the CD38 antigen on the surface of malignant cells. This binding triggers several immune-mediated mechanisms, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells to destroy the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of the target cells.
Direct Apoptosis: The binding of the antibody to CD38 can directly induce apoptosis in the target cells
Comparación Con Compuestos Similares
lithium;2-amino-1,3-benzothiazole-6-sulfonate is compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown a better safety profile and enhanced efficacy in preclinical studies. Similar compounds include:
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar therapeutic applications
This compound stands out due to its unique epitope recognition and improved safety and efficacy profiles .
Propiedades
IUPAC Name |
lithium;2-amino-1,3-benzothiazole-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLVDLLDBKXGK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)











